5-Hexenoic acid, 6-(4-chloro-3-methoxyphenyl)-4-methoxy-2-(methoxymethylene)-3-methyl-, methyl ester, (2E,3S,4S,5E)-
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Overview
Description
Oudemansin B is a naturally occurring antifungal compound isolated from the basidiomycete fungi, specifically from species such as Oudemansiella mucida and Xerula species . It belongs to the strobilurin family of compounds, which are known for their antifungal properties. The chemical structure of Oudemansin B includes a β-methoxyacrylate system, which is crucial for its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oudemansin B involves several steps, starting from simpler organic molecules. One of the key steps includes the formation of the β-methoxyacrylate system. The synthetic route typically involves the use of microbial asymmetric reduction to obtain the (2S, 3R)-3-hydroxy lactone, which is a crucial intermediate . The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry of the product.
Industrial Production Methods: Industrial production of Oudemansin B is generally achieved through fermentation processes using the fungi that naturally produce this compound. The fungi are cultured under specific conditions that promote the production of Oudemansin B, which is then extracted and purified for use .
Chemical Reactions Analysis
Types of Reactions: Oudemansin B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methoxy groups present in the compound.
Reduction: Reduction reactions can affect the double bonds in the β-methoxyacrylate system.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Oudemansin B has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the β-methoxyacrylate system and its reactivity.
Biology: Oudemansin B is studied for its antifungal properties and its effects on fungal cell respiration.
Medicine: Research is ongoing to explore its potential as an antifungal agent in medical treatments.
Industry: Oudemansin B and its derivatives are used in the development of agricultural fungicides.
Mechanism of Action
Oudemansin B exerts its antifungal effects by inhibiting the bc1 segment of the respiratory chain in fungal cells. This inhibition is due to the β-methoxyacrylate system, which binds to the Qo site of complex III in the mitochondrial electron transport chain. This binding prevents the synthesis of adenosine triphosphate (ATP), leading to the death of the fungal cell .
Comparison with Similar Compounds
- Strobilurin A
- Strobilurin B
- Myxothiazol
- Oudemansin A (also known as mucidin)
Comparison: Oudemansin B is unique due to its specific β-methoxyacrylate system and its particular inhibitory action on the bc1 segment of the respiratory chain. While other strobilurins also possess antifungal properties, Oudemansin B’s specific structure and mode of action provide distinct advantages in certain applications .
Properties
CAS No. |
87081-56-9 |
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Molecular Formula |
C18H23ClO5 |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
methyl (E,2E,3S,4S)-6-(4-chloro-3-methoxyphenyl)-4-methoxy-2-(methoxymethylidene)-3-methylhex-5-enoate |
InChI |
InChI=1S/C18H23ClO5/c1-12(14(11-21-2)18(20)24-5)16(22-3)9-7-13-6-8-15(19)17(10-13)23-4/h6-12,16H,1-5H3/b9-7+,14-11+/t12-,16-/m0/s1 |
InChI Key |
DPNYGWABRKPFDE-PQHZCZHCSA-N |
Isomeric SMILES |
C[C@H]([C@H](/C=C/C1=CC(=C(C=C1)Cl)OC)OC)/C(=C\OC)/C(=O)OC |
Canonical SMILES |
CC(C(C=CC1=CC(=C(C=C1)Cl)OC)OC)C(=COC)C(=O)OC |
Origin of Product |
United States |
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